molecular formula C12H15N3 B8696293 N-(1H-Imidazol-2-ylmethyl)-2,4-dimethylaniline

N-(1H-Imidazol-2-ylmethyl)-2,4-dimethylaniline

Cat. No.: B8696293
M. Wt: 201.27 g/mol
InChI Key: IRKLUODRRSQNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylphenyl-1H-imidazol-2-ylmethylamine is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazol-2-ylmethyl)-2,4-dimethylaniline typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of readily accessible starting materials and mild reaction conditions. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved from 2-azido acrylates and nitrones under mild conditions without the assistance of any metal, acid, or base .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl-1H-imidazol-2-ylmethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethylphenyl-1H-imidazol-2-ylmethylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylphenyl-1H-imidazol-2-ylmethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-2,4-dimethylaniline

InChI

InChI=1S/C12H15N3/c1-9-3-4-11(10(2)7-9)15-8-12-13-5-6-14-12/h3-7,15H,8H2,1-2H3,(H,13,14)

InChI Key

IRKLUODRRSQNTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=NC=CN2)C

Origin of Product

United States

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